

Application Notes and Protocols for UniPR505 in Cell Culture Experiments

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Compound of Interest

Compound Name: UniPR505

Cat. No.: B15576703

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Introduction

UniPR505 is a potent and selective antagonist of the EphA2 receptor, a member of the Eph receptor tyrosine kinase family.[1] The EphA2 receptor is frequently overexpressed in various cancers and plays a crucial role in tumor growth, metastasis, and angiogenesis. **UniPR505** exerts its biological effects by inhibiting the phosphorylation of the EphA2 receptor, thereby blocking its downstream signaling pathways.[1] These application notes provide detailed protocols for utilizing **UniPR505** in cell culture experiments to investigate its anti-angiogenic and anti-cancer properties.

Quantitative Data Summary

The inhibitory activity of **UniPR505** has been characterized against a panel of Eph receptors and in cell-based angiogenesis assays. The following table summarizes the key quantitative data for **UniPR505**.

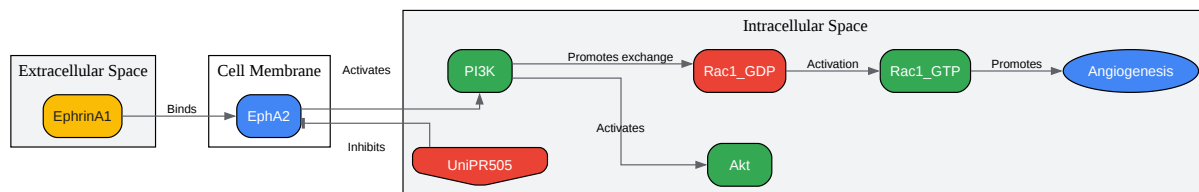
Target/Assay	Cell Line	IC50	Description
EphA2	-	0.95 μ M	Inhibition of EphA2 receptor kinase activity.
EphA3	-	4.5 μ M	Off-target inhibitory activity.
EphA4	-	6.4 μ M	Off-target inhibitory activity.
EphA5	-	4.4 μ M	Off-target inhibitory activity.
EphA6	-	18 μ M	Off-target inhibitory activity.
EphA8	-	7.7 μ M	Off-target inhibitory activity.
EphB2	-	14 μ M	Off-target inhibitory activity.
EphB3	-	11 μ M	Off-target inhibitory activity.
Polygon Formation	HUVEC	3 μ M	Anti-angiogenic activity measured by the reduction in the number of polygons formed in a Matrigel-based assay after 16 hours.

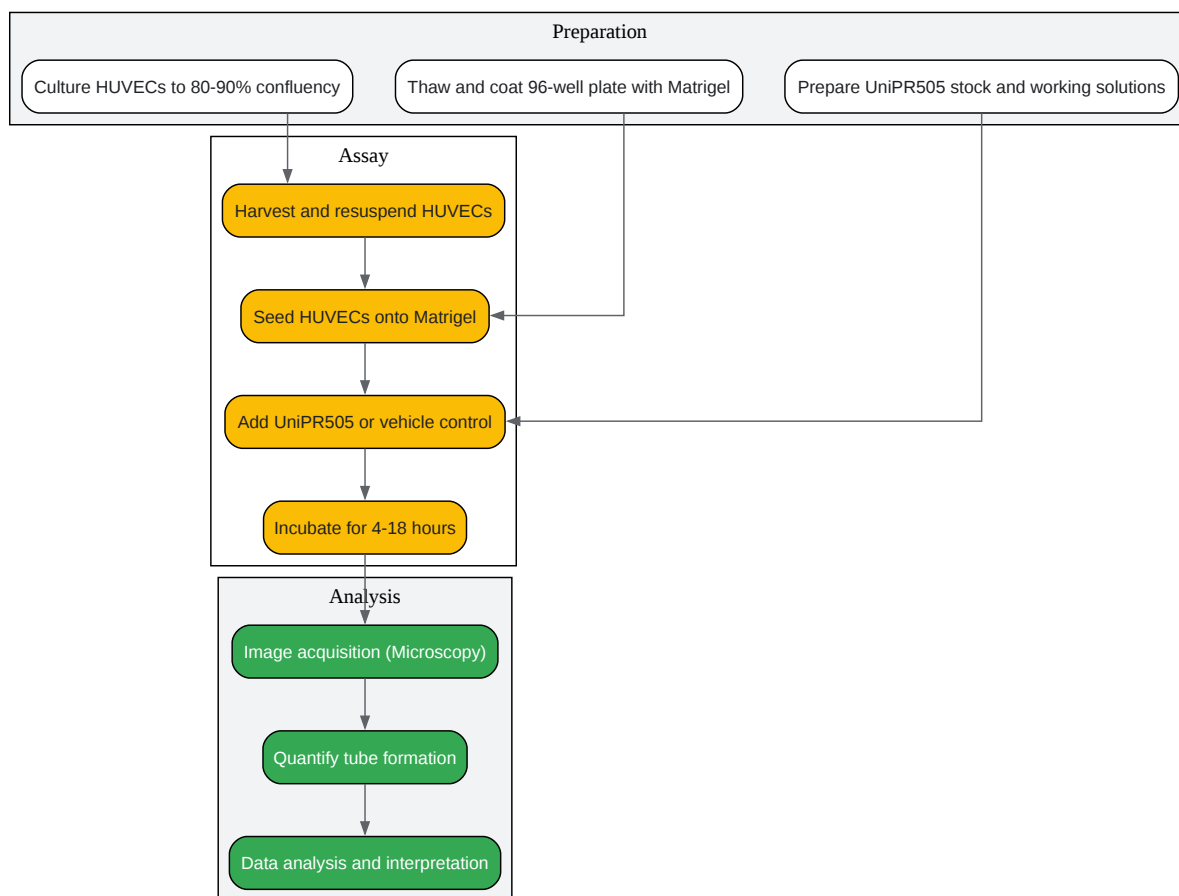
Note: Data compiled from commercially available information.

Signaling Pathway

UniPR505 acts as an antagonist to the EphA2 receptor. In the context of angiogenesis, the binding of its ligand, ephrin-A1, to EphA2 on endothelial cells typically triggers a signaling

cascade that promotes cell migration and assembly into new blood vessels. This process is mediated through the activation of PI3K (Phosphoinositide 3-kinase) and subsequent activation of Rac1 GTPase. By blocking the initial phosphorylation and activation of EphA2, **UniPR505** inhibits this downstream signaling, leading to a reduction in angiogenesis.





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References

- 1. Optimization of EphA2 antagonists based on a lithocholic acid core led to the identification of UniPR505, a new 3 α -carbamoyloxy derivative with antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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